
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, nitro, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl groups. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: Another quinoline derivative with similar structural features but different substitution patterns.
3-Nitrobenzotrifluoride: A simpler aromatic compound with a trifluoromethyl group and a nitro group.
Uniqueness
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H4ClF3N2O2 |
|---|---|
Peso molecular |
276.60 g/mol |
Nombre IUPAC |
4-chloro-3-nitro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4ClF3N2O2/c11-9-6-3-5(10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H |
Clave InChI |
VGBZFVFWNNCTHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


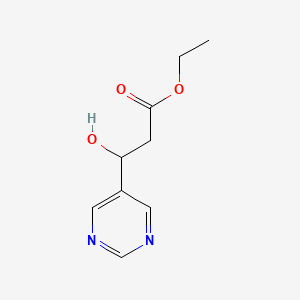
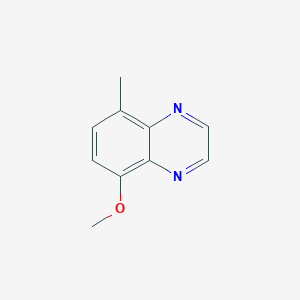

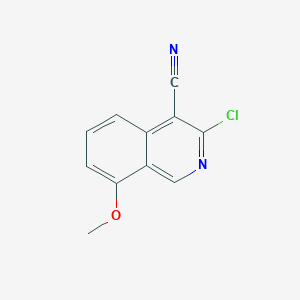

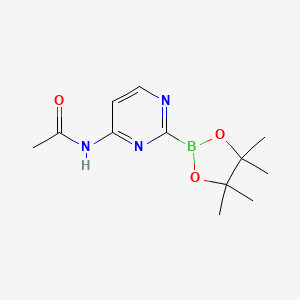
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)
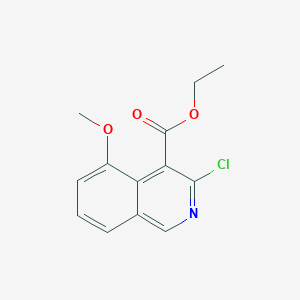

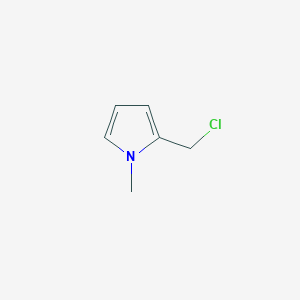
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)


![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
